molecular formula C14H20FN3O3 B3027261 tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1261230-08-3

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027261
CAS No.: 1261230-08-3
M. Wt: 297.33
InChI Key: HBXGQDUCTOTPDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20FN3O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl group, a fluoropyrimidine moiety, and a carboxylate ester

Preparation Methods

The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 5-fluoropyrimidine.

    Reaction Conditions: The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate: This compound features a similar piperidine and fluoropyrimidine structure but with a chloro substituent instead of an oxy group.

    tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring but with difluoro and oxo substituents.

    tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound contains a piperidine ring with a bromophenyl substituent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGQDUCTOTPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126884
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261230-08-3
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261230-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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